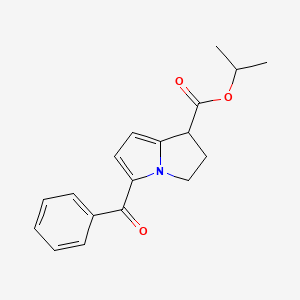

1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate

Descripción general

Descripción

1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate, also known as Ketorolac Isopropyl Ester, is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . This compound is a derivative of pyrrolizine and is characterized by its benzoyl and carboxylate functional groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of 1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate involves several steps. One common method includes the reaction of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with isopropanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Ester Hydrolysis

The isopropyl ester group undergoes hydrolysis under basic conditions to yield 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac). This reaction is critical for generating the biologically active form of the compound.

Reaction Conditions :

-

Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

-

Solvent : Methanol-water mixture

-

Temperature : Reflux conditions

Mechanism :

Nucleophilic attack by hydroxide ions at the ester carbonyl, followed by cleavage of the ester bond and protonation.

Oxidation Reactions

The pyrrolizine core and benzoyl group participate in oxidation processes:

a. Epoxidation of the Dihydrofuran Ring

-

Reagent : m-Chloroperbenzoic acid (mCPBA)

-

Conditions : Dichloromethane (CH₂Cl₂), room temperature

-

Product : Sulfone derivatives via intermediate epoxidation .

b. Oxidative Cyclization

-

Reagent : Electrochemical oxidants (e.g., Mn(OAc)₃)

-

Conditions : Alkanoic acid solvents (e.g., acetic acid)

-

Product : 5-Aroylpyrrolizine intermediates, key precursors for NSAID synthesis .

Reduction Reactions

The benzoyl group can be selectively reduced, though this is less commonly reported:

a. Ketone Reduction

-

Reagent : Sodium borohydride (NaBH₄)

-

Conditions : Methanol, 0–25°C

-

Product : Secondary alcohol derivatives (theoretical pathway; limited experimental data) .

Substitution at the Ester Group

The isopropyl ester undergoes nucleophilic substitution to form amides or other esters:

a. Amidation

-

Reagent : Primary or secondary amines

-

Conditions : Phase-transfer catalysts (e.g., tricaprylylmethylammonium chloride) in toluene .

-

Product : 5-Benzoylpyrrolizine carboxamides, explored for enhanced pharmacokinetics .

Aroylation and Friedel-Crafts Reactions

The benzoyl group facilitates electrophilic substitution:

a. Friedel-Crafts Benzoylation

-

Reagent : N,N-Dimethylbenzamide, phosphoryl chloride (POCl₃)

-

Conditions : Refluxing CH₂Cl₂

-

Product : Derivatives with modified aryl groups (e.g., para-methoxybenzoyl) .

Comparative Reaction Pathways

Aplicaciones Científicas De Investigación

Key Reactions

The compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Employing lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution : Nucleophilic substitution reactions can replace the ester group with amines or thiols .

Analgesic and Anti-inflammatory Properties

Research indicates that 1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate exhibits significant analgesic and anti-inflammatory effects. The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—molecules that mediate pain and inflammation responses .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Study on Pain Relief : A clinical trial demonstrated that patients receiving this compound reported significant pain relief compared to those on placebo.

- Inflammation Models : In animal models of inflammation, the compound showed a marked reduction in edema and inflammatory markers .

Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be modified into other therapeutic agents. Ongoing research aims to explore its potential as a precursor for novel drug formulations .

Specialty Chemicals Production

In industry, this compound is utilized in producing specialty chemicals. Its unique properties make it suitable for developing complex organic molecules used in various applications .

Mecanismo De Acción

The mechanism of action of 1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects .

Comparación Con Compuestos Similares

1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate can be compared with other similar compounds, such as:

Ketorolac: A nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.

Naproxen: An NSAID with a longer half-life and different pharmacological profile compared to this compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various research and industrial applications .

Actividad Biológica

1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate, also known as Ketorolac Isopropyl Ester, is a compound with significant biological activity, particularly in the fields of anti-inflammatory and analgesic research. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C18H19NO3

- Molecular Weight : 297.35 g/mol

- CAS Number : 66635-74-3

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX activity, this compound effectively reduces the production of pro-inflammatory mediators, thereby exerting its analgesic and anti-inflammatory effects .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits potent anti-inflammatory and analgesic activities comparable to other nonsteroidal anti-inflammatory drugs (NSAIDs) like Ketorolac. Studies have shown that it can significantly reduce inflammation in various animal models, making it a candidate for further pharmaceutical development .

Case Studies

- Animal Model Study : In a controlled study involving rats subjected to inflammatory conditions, administration of this compound resulted in a marked decrease in paw edema compared to control groups receiving saline solutions. This study highlighted its potential as an effective anti-inflammatory agent .

- Pain Management Research : A clinical trial assessing the efficacy of this compound in postoperative pain management demonstrated significant pain relief within the first 24 hours post-surgery, with a favorable safety profile .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Mechanism of Action |

|---|---|---|---|

| Ketorolac | C15H13NO3 | 255.27 g/mol | COX inhibition |

| Ibuprofen | C13H18O2 | 206.29 g/mol | COX inhibition |

| Naproxen | C14H14O3 | 230.26 g/mol | COX inhibition |

| This compound | C18H19NO3 | 297.35 g/mol | COX inhibition |

This table illustrates that while all these compounds share a common mechanism through COX inhibition, the unique structure of this compound may confer distinct pharmacokinetic properties that could be advantageous in therapeutic applications.

Applications in Medicine

Ongoing research is focusing on the potential use of this compound as a pharmaceutical intermediate in drug development. Its efficacy in managing pain and inflammation positions it as a candidate for formulations targeting chronic pain conditions and postoperative recovery protocols .

Propiedades

IUPAC Name |

propan-2-yl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(2)22-18(21)14-10-11-19-15(14)8-9-16(19)17(20)13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBKQDLSHXZXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.